molecular formula C18H14F2N2O3 B5603966 2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide

2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide

Cat. No. B5603966
M. Wt: 344.3 g/mol
InChI Key: NXYYWLVCMRGDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that are of significant interest in the field of organic and medicinal chemistry due to their complex structure and potential biological activities. The presence of difluorophenoxy, phenyl-1,3-oxazol, and acetamide groups suggests a multifaceted approach to its synthesis, diverse chemical reactivity, and a broad spectrum of potential applications in chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of complex organic compounds typically involves multi-step reactions, starting from basic building blocks to the final product through various intermediates. Techniques such as nucleophilic substitution reactions, cyclization, and amide bond formation are commonly employed. For instance, compounds with similar structures have been synthesized using starting materials like chlorodifluoroacetamides and proceeding through steps like electrochemical silylation to yield difluoro(trimethylsilyl)acetamides, which are key intermediates in further synthetic transformations (Bordeau, Frébault, Gobet, & Picard, 2006)(Bordeau et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of aromatic rings, heteroatoms (such as nitrogen, oxygen, and fluorine), and chiral centers which can influence the compound's physical and chemical properties. X-ray crystallography and NMR spectroscopy are pivotal in determining the configuration and conformation of these molecules. Studies on similar compounds have revealed complex 3D structures with specific orientations of the functional groups that are crucial for their reactivity and interaction with biological targets (Boechat et al., 2011)(Boechat et al., 2011).

Scientific Research Applications

Synthesis and Material Science Applications

Compounds with difluoroacetamide moieties have been studied for their unique reactivity and potential in synthesizing novel organic materials. For instance, difluoro(trimethylsilyl)acetamides have been prepared from chlorodifluoroacetamides by electrochemical silylation, demonstrating their use as precursors for 3,3‐Difluoroazetidinones, a route offering alternatives in the synthesis of fluorinated heterocycles (Bordeau et al., 2006). Such compounds underscore the significance of fluorinated derivatives in developing materials with enhanced properties.

Photoinitiators and Polymer Networks

Research into thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators underscores the evolving role of complex acetamide derivatives in creating hybrid networks for material applications. These nano-photoinitiators demonstrate improved thermal stability and robustness in polymer/filler networks, indicating their importance in materials science and engineering (Batibay et al., 2020).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, derivatives of acetamide, particularly those incorporating fluorine or related heterocycles, have shown potential as selective ligands or inhibitors. For example, the development of selective radioligands for imaging translocator proteins with PET highlights the application of such compounds in diagnostic medicine and drug discovery (Dollé et al., 2008).

Antioxidant Research

Compounds with acetamide groups have also been evaluated for their antioxidant properties, indicating their potential in combating oxidative stress-related diseases. The synthesis and evaluation of various glycosides of acetamido derivatives for antioxidant activities demonstrate the broader application of such compounds in therapeutic research (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3/c19-13-6-7-16(15(20)8-13)24-11-17(23)21-9-14-10-25-18(22-14)12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYYWLVCMRGDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CNC(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.